molecular formula C5H7BN2O2 B151053 (2-Aminopyridin-4-yl)boronic acid CAS No. 903513-62-2

(2-Aminopyridin-4-yl)boronic acid

Cat. No. B151053
CAS RN: 903513-62-2
M. Wt: 137.93 g/mol
InChI Key: AWBACOXFGYMTIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

While the provided papers do not directly discuss (2-Aminopyridin-4-yl)boronic acid, they offer insights into related compounds and their chemistry which can be extrapolated to understand the subject compound. Boronic acids are a class of compounds that have garnered significant interest due to their utility in various chemical reactions and potential pharmaceutical applications. They are particularly noted for their role in Suzuki cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules .

Synthesis Analysis

The synthesis of amino boronic acids typically involves the protection of the amine group, followed by a metal-halogen exchange and subsequent trapping with a boron reagent. For instance, the synthesis of amino-3-fluorophenyl boronic acid was achieved by protecting the amine group with a suitable protecting group, performing a lithium-bromine exchange, and then reacting with trimethyl borate. Acidic hydrolysis then yields the boronic acid . A similar approach could be hypothesized for the synthesis of this compound, with appropriate adjustments for the pyridine moiety.

Molecular Structure Analysis

Boronic acids often exhibit interesting structural properties due to the trivalent boron atom, which can form stable complexes with various ligands. The structure of these compounds can be elucidated using techniques such as X-ray crystallography, as demonstrated for 4-amino-3-fluorophenylboronic acid . The molecular structure of this compound would likely show similar coordination properties, potentially forming bicyclic structures when reacted with suitable ligands.

Chemical Reactions Analysis

Boronic acids participate in several chemical reactions, including the Suzuki cross-coupling and Petasis reactions. They are also used in the asymmetric synthesis of amino acids and Diels-Alder reactions . The reactivity of this compound would be expected to be in line with these reactions, with the pyridine and amino functionalities providing additional sites for chemical interaction.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids, such as solubility, pKa, and reactivity, are influenced by their substituents. For example, the pKa value of the boronic acid can be relatively low when acetylated or attached to certain polymers, which is crucial for applications in biological systems, such as glucose sensing materials . The properties of this compound would be determined by the influence of the pyridine ring and the amino group on the boronic acid moiety.

Scientific Research Applications

Synthesis and Structural Analysis

  • Hydrogen-Bonded Networks : (2-Aminopyridin-4-yl)boronic acid is utilized in forming hydrogen-bonded networks with 4,4′-Bipyridine and other boronic acids, demonstrating its role in the assembly of complex structures (Rodríguez-Cuamatzi et al., 2009).

Chemical Synthesis

  • Microwave-Assisted Synthesis : The compound has been used as a building block in the microwave-assisted synthesis of 3-amino-imidazopyridines, highlighting its utility in creating compound libraries (Dimauro & Kennedy, 2007).
  • Suzuki Cross-Coupling : It participates in Pd-catalyzed Suzuki cross-coupling reactions, useful for synthesizing novel pyridines (Bouillon et al., 2003).

Nanotechnology

  • Boron-Based Dendritic Nanostructures : This compound aids in constructing boron-based macrocycles and dendrimers, indicating its role in nanotechnology and material science (Christinat, Scopelliti, & Severin, 2007).

Sensor Technology

  • Fluorescence Quenching : Studies have explored its fluorescence quenching properties, which are significant in sensor design and biologically active fluorescent molecule applications (Melavanki, 2018).

Safety and Hazards

“(2-Aminopyridin-4-yl)boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

(2-aminopyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BN2O2/c7-5-3-4(6(9)10)1-2-8-5/h1-3,9-10H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWBACOXFGYMTIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70634891
Record name (2-Aminopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

903513-62-2
Record name B-(2-Amino-4-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=903513-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Aminopyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70634891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminopyridin-4-yl)boronic acid
Reactant of Route 2
Reactant of Route 2
(2-Aminopyridin-4-yl)boronic acid
Reactant of Route 3
Reactant of Route 3
(2-Aminopyridin-4-yl)boronic acid
Reactant of Route 4
(2-Aminopyridin-4-yl)boronic acid
Reactant of Route 5
Reactant of Route 5
(2-Aminopyridin-4-yl)boronic acid
Reactant of Route 6
Reactant of Route 6
(2-Aminopyridin-4-yl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.